molecular formula C16H23N3O2 B11737784 2-methoxy-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

2-methoxy-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

Cat. No.: B11737784
M. Wt: 289.37 g/mol
InChI Key: SHHMEHQMNYMUFY-UHFFFAOYSA-N
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Description

2-methoxy-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a complex organic compound that belongs to the class of phenols. This compound is characterized by the presence of a methoxy group, a pyrazole ring, and a phenol moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Pyrazole Ring to the Phenol: The pyrazole ring is then attached to the phenol moiety through a nucleophilic substitution reaction, where the pyrazole acts as a nucleophile.

    Introduction of the Methoxy Group: The methoxy group is introduced through methylation of the phenol using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or sodium methoxide in an aprotic solvent.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-methoxy-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol: Characterized by the presence of a methoxy group and a pyrazole ring.

    This compound: Similar structure but with different substituents on the phenol or pyrazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

2-methoxy-4-[[(2-methyl-5-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C16H23N3O2/c1-11(2)14-8-13(19(3)18-14)10-17-9-12-5-6-15(20)16(7-12)21-4/h5-8,11,17,20H,9-10H2,1-4H3

InChI Key

SHHMEHQMNYMUFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=CC(=C(C=C2)O)OC)C

Origin of Product

United States

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